Ravenine
Overview
Description
Synthesis Analysis
The papers provided do not offer information on the synthesis of a compound or subject specifically named "Ravenine." However, they do discuss the synthesis of other compounds and the development of tools. For instance, ravenic acid is a new antibiotic polyene tetramic acid isolated from Penicillium sp., and its structure was determined by detailed spectroscopic analysis . The RAVEN Toolbox is a software suite for semi-automated reconstruction of genome-scale models, which utilizes published models and databases like KEGG . RAVEN 2.0 is an enhanced version of this toolbox, which includes de novo reconstruction of genome-scale metabolic models (GEMs) .
Molecular Structure Analysis
The molecular structure of ravenic acid was determined by detailed spectroscopic analysis, identifying the major isomer as possessing (3Z, 7E, 9E, 11E, 13E) stereochemistry . In contrast, the antifreeze polypeptide (AFP) from the sea raven contains 129 residues with 10 half-cystine residues involved in disulfide bond formation, which contributes to its function in preventing freezing at sub-zero temperatures .
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for a compound named "Ravenine." However, they do mention the antifreeze activity of the sea raven's AFP, which is sensitive to sulfhydryl reagents and decreases in the presence of dithiothreitol . This suggests that the disulfide bonds in the AFP are crucial for its antifreeze function.
Physical and Chemical Properties Analysis
The physical and chemical properties of "Ravenine" are not described in the provided papers. However, the antifreeze polypeptide from the sea raven is characterized by its cystine-rich nature and the presence of disulfide bonds, which are essential for its antifreeze properties . Ravenic acid, on the other hand, is a polyene tetramic acid with a specific stereochemistry, which is likely to influence its antibiotic activity .
Relevant Case Studies
The case of RAVEN (Rounded and Velvety Epidermal Naevus) is discussed in one of the papers, where postzygotic FGFR3 and FGFR2 mutations were identified in patients with this skin condition . This provides insight into the genetic basis of RAVEN and suggests potential treatment options. Another case study involves the use of the RAVEN Toolbox for generating a genome-scale metabolic model for Penicillium chrysogenum, which was validated and used to study the biosynthesis of penicillin .
Scientific Research Applications
Surgical Robotics Research : The Raven-II platform is utilized for collaborative research in surgical robotics. It includes two 3-DOF spherical positioning mechanisms with interchangeable four DOF instruments and is robust enough for repeated experiments and animal surgery experiments. The software is based on open standards like Linux and ROS (Hannaford et al., 2013).
Indoor Autonomous Vehicle Test Environment : The RAVEN system studies long-duration multi-vehicle missions in a controlled environment, simplifying issues related to multivehicle coordination and control technologies (How et al., 2008).
Genome-Scale Metabolic Model Generation : The RAVEN Toolbox facilitates the semi-automated reconstruction of genome-scale models, utilizing published models or the KEGG database, with extensive gap-filling and quality control features (Agren et al., 2013).
Metabolic Network Reconstruction : RAVEN 2.0 is a MATLAB toolbox used for genome-scale metabolic model reconstruction, curation, and simulation, illustrated through de novo reconstruction of GEMs for the antibiotic-producing bacterium Streptomyces coelicolor (Wang et al., 2018).
Moral Reasoning and Scientific Argumentation in Adolescents : This study explores the moral reasoning and scientific argumentation of Finnish adolescents gifted in science, using the Raven test (SMP) to measure general intellectual ability (Tirri & Pehkonen, 2002).
Object Tracking Algorithm Development and Testing : The RAVEN research environment is used for developing and testing object tracking algorithms, facilitating the entire research process from prototyping to visualization (Schoepflin et al., 2000).
properties
IUPAC Name |
1-methyl-4-(3-methylbut-2-enoxy)quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(2)8-9-18-14-10-15(17)16(3)13-7-5-4-6-12(13)14/h4-8,10H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADRTKVOWFLSFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=O)N(C2=CC=CC=C21)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ravenine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.